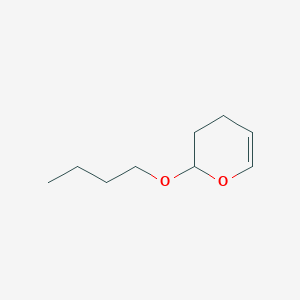

2-Butoxy-3,4-dihydropyran

Description

Structure

3D Structure

Properties

CAS No. |

332-19-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-butoxy-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h5,8-9H,2-4,6-7H2,1H3 |

InChI Key |

ZGTXCSJAGJKXKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CCC=CO1 |

Origin of Product |

United States |

Applications of 2 Butoxy 3,4 Dihydropyran in Advanced Materials and Catalysis

Development of Functionalized Organic/Inorganic Hybrid Materials

The functionalization of solid supports with organic molecules is a key strategy in creating hybrid materials with tailored properties. 2-Butoxy-3,4-dihydropyran has been identified as a critical reagent in this field, particularly in the modification of solid matrices for catalytic applications.

Grafting 1,3-Diketone Fragments onto Solid Supports

The immobilization of active molecular fragments onto solid supports is a foundational technique for developing robust and reusable material systems. Research has demonstrated the utility of this compound in the grafting of 1,3-diketone functionalities onto SH-functionalized hexagonal mesoporous silica (B1680970) (HMS). This process involves the reaction of the butoxy-dihydropyran derivative with the thiol groups on the silica surface, leading to the covalent attachment of the diketone precursor. The 1,3-diketone moiety is a versatile chelating agent, capable of coordinating with a wide range of metal ions.

Strategies for Metal Complex Immobilization: Design of Recyclable Catalysts

Following the successful grafting of 1,3-diketone fragments, the resulting functionalized solid support serves as a platform for the immobilization of metal complexes. By introducing metal precursors to the diketone-modified HMS, stable metal complexes are formed and anchored to the solid matrix. This strategy is instrumental in the design of recyclable catalysts. The solid support prevents the leaching of the metal catalyst into the reaction medium, allowing for easy separation of the catalyst from the reaction products and its subsequent reuse in multiple catalytic cycles. This approach not only enhances the economic viability of the catalytic process but also minimizes metal contamination in the final products.

Engineering of Nanofluids for Energy Applications

Nanofluids, which are colloidal suspensions of nanoparticles in a base fluid, have garnered significant attention for their potential to improve heat transfer efficiency. The stability and thermophysical properties of these fluids are highly dependent on the surface characteristics of the suspended nanoparticles. This compound has been investigated as a surface modifying agent to optimize the performance of nanofluids in energy applications.

Enhancement of Nanoparticle Dispersion through Lipophilic Brushing

A major challenge in the formulation of effective nanofluids is the tendency of nanoparticles to agglomerate, which can lead to a decrease in thermal performance and instability of the suspension. To counter this, surface modification techniques are employed to enhance the dispersibility of the nanoparticles within the base fluid. The use of this compound for "lipophilic brushing" of nanoparticles has shown promise. This process involves the coating of the nanoparticle surface with the lipophilic butoxy-dihydropyran molecules. The resulting organic layer creates a steric barrier that prevents direct contact and aggregation of the nanoparticles, leading to a more stable and uniform dispersion.

Influence on Thermal Conductivity and Heat Transfer Coefficient

The enhanced dispersion of nanoparticles achieved through lipophilic brushing with this compound has a direct and positive impact on the thermophysical properties of the nanofluid. A well-dispersed suspension presents a larger effective surface area for heat exchange between the nanoparticles and the base fluid. This leads to a notable increase in the thermal conductivity of the nanofluid. Consequently, the heat transfer coefficient of the fluid is also improved, making it a more efficient medium for cooling and other heat exchange applications.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Butoxy 3,4 Dihydropyran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For 2-butoxy-3,4-dihydropyran, the ¹H NMR spectrum is expected to show characteristic signals for the protons of the dihydropyran ring and the butoxy side chain. While experimental data for this specific compound is scarce, the spectrum of the parent compound, 3,4-dihydro-2H-pyran, offers a foundational understanding of the signals from the heterocyclic ring. chemicalbook.comnih.gov The butoxy group would introduce additional signals corresponding to the butyl chain protons.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for 3,4-dihydro-2H-pyran shows distinct peaks for the carbon atoms in the ring. spectrabase.com For this compound, additional signals for the four carbon atoms of the butoxy group would be observed.

| Proton Assignment | Expected Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for 3,4-Dihydro-2H-pyran chemicalbook.comnih.gov |

|---|---|---|

| H-2 | ~4.8 - 5.0 | - |

| H-6 | ~3.6 - 3.9 | 3.89 |

| H-4 | ~2.0 - 2.2 | 2.09 |

| H-3 | ~1.8 - 2.0 | 1.89 |

| H-5 | ~4.6 - 4.8 | 4.62 |

| Butoxy -OCH₂- | ~3.4 - 3.7 | - |

| Butoxy -CH₂- | ~1.5 - 1.7 | - |

| Butoxy -CH₂- | ~1.3 - 1.5 | - |

| Butoxy -CH₃ | ~0.9 | - |

| Carbon Assignment | Expected Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for 3,4-Dihydro-2H-pyran spectrabase.com |

|---|---|---|

| C-2 | ~98 - 102 | - |

| C-6 | ~65 - 68 | 65.4 |

| C-3 | ~30 - 33 | 23.2 |

| C-4 | ~19 - 22 | 20.1 |

| C-5 | ~142 - 145 | 144.5 |

| Butoxy -OCH₂- | ~67 - 70 | - |

| Butoxy -CH₂- | ~31 - 34 | - |

| Butoxy -CH₂- | ~19 - 22 | - |

| Butoxy -CH₃ | ~13 - 15 | - |

Mass Spectrometry (MS, GC-MS) in Compound Identification and Mixture Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 156.22 g/mol . guidechem.com The fragmentation pattern would likely involve the loss of the butoxy group or fragments of it, as well as rearrangements and cleavages within the dihydropyran ring. For instance, the mass spectrum of the related compound 3,4-dihydro-2-methoxy-2H-pyran shows a molecular ion at m/z 114 and a top peak at m/z 58. nih.gov The fragmentation of pyrimidine (B1678525) derivatives often involves the successive loss of functional groups. sapub.org

GC-MS is particularly useful for analyzing reaction mixtures, for example, in the synthesis of this compound or in studying its subsequent reactions. The retention time from the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum confirms its identity.

| m/z | Predicted Fragment | Plausible Origin |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion |

| 99 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 85 | [C₅H₉O]⁺ | Fragment from dihydropyran ring |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-O-C (ether) linkages, C=C double bond, and C-H bonds.

The IR spectrum of the parent compound, 3,4-dihydro-2H-pyran, shows key absorptions for the C=C stretch and the vinylic C-H stretch. chemicalbook.com The spectrum of the related 2-ethoxy-3,4-dihydro-2H-pyran also provides insight into the expected ether linkages. chemicalbook.com For this compound, the presence of the butyl group would be confirmed by the characteristic C-H stretching and bending vibrations of the alkyl chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (sp³) | 2850 - 3000 | Alkyl chain |

| C=C stretch | 1640 - 1680 | Dihydropyran ring |

| C-O-C stretch (ether) | 1050 - 1150 | Ether linkage |

| =C-H bend | 675 - 1000 | Vinylic C-H |

X-ray Diffraction (XRD) Analysis of Derived Solid-Supported Materials

X-ray diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. While this compound itself is a liquid, it can be used as a precursor or a component in the synthesis of solid-supported materials, such as catalysts or functionalized polymers. In such cases, XRD becomes a critical tool for characterizing the final solid material.

For instance, if this compound were used to modify a solid support, XRD could be employed to:

Determine the crystalline structure of the support material before and after modification.

Identify any changes in the crystal lattice of the support upon incorporation of the dihydropyran derivative.

Characterize the nature of the supported species, including its dispersion and potential for forming ordered structures on the surface.

A study on a crystalline derivative of dihydropyran, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, demonstrated the use of single-crystal XRD to determine its precise molecular structure, including bond lengths and angles. This highlights the power of XRD in elucidating the three-dimensional arrangement of atoms in solid-state materials derived from the dihydropyran scaffold.

Computational Chemistry and Theoretical Investigations of 2 Butoxy 3,4 Dihydropyran

Quantum Chemical Studies Utilizing Density Functional Theory (DFT)

While specific Density Functional Theory (DFT) studies exclusively focused on 2-butoxy-3,4-dihydropyran are not widely available in public literature, the principles of its reactivity can be understood through computational analyses of the core dihydropyran ring system and related derivatives. DFT is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules, offering a window into reaction mechanisms and energetic landscapes.

Elucidation of Reaction Mechanisms and Energetic Landscapes

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving dihydropyran structures. For instance, theoretical studies on the thermal decomposition of dihydropyran derivatives have utilized DFT to map out the reaction coordinates and calculate the activation energies. mdpi.com These studies reveal that the decomposition often proceeds through a concerted mechanism involving a cyclic transition state. The presence and position of substituent groups, such as the butoxy group in this compound, can significantly influence the energy barrier of the reaction. mdpi.com

Furthermore, DFT studies on reactions such as the cyclopropanation of dihydropyran help in understanding the stereoselectivity of the process, which is crucial for synthetic applications. researchgate.net By analyzing the energies of different reaction pathways, researchers can predict the most likely mechanism and the structure of the resulting products.

Analysis of Potential Energy Surfaces and Transition States in Cycloadditions

The dihydropyran ring can participate in cycloaddition reactions, and DFT is a key tool for analyzing the potential energy surfaces and identifying the transition states of these reactions. researcher.liferesearchgate.netacs.org For example, in the formal [4+2] cycloaddition of ethyl allenoate with arylidenoxindoles to form dihydropyran-fused indoles, DFT studies have shown that the reaction proceeds in a stepwise manner. acs.org The calculations can pinpoint the role of catalysts in lowering the energy of the transition state, thereby facilitating the reaction. acs.org

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants through DFT provides insights into the feasibility and stereochemical outcome of cycloaddition reactions. This information is critical for designing new synthetic routes to complex molecules containing the dihydropyran moiety.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been specifically applied to understand the behavior of this compound (referred to as DP in some literature) in the context of nanofluids, particularly those based on deep eutectic solvents (DES). researchgate.netresearchgate.net These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and structural properties.

Investigation of Intermolecular Interactions and Hydrogen Bonding

In the realm of nanofluids, this compound has been utilized as a surface modifier for nanoparticles to enhance their dispersion and thermal properties. researchgate.net MD simulations have revealed that hydrogen bonding plays a crucial role in these systems. researchgate.net Specifically, simulations have shown that hydrogen bonds form between the base solvent and the alkane chain of the nanoparticle functionalized with this compound. This interaction is credited with improving the affinity between the nanoparticle and the solvent, leading to enhanced stability. researchgate.net

The simulations can quantify the extent and nature of these hydrogen bonds, offering a molecular-level explanation for the observed macroscopic properties of the nanofluids.

Modeling of Structural Stability and Conformational Dynamics in Nanofluids

A key finding from MD simulations is that the presence of this compound on the nanoparticle surface can disrupt the hydrogen bonding network of the base solvent molecules. researchgate.net This disruption can lead to a decrease in the viscosity of the nanofluid within a certain range, which is a desirable property for heat transfer applications. researchgate.net The stability of these nanofluids is a critical factor for their practical use, and MD simulations provide a powerful tool to predict and understand this stability at the molecular scale. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of dihydropyran rings is a cornerstone of heterocyclic chemistry, and research continues to push the boundaries of what is possible. Future work is moving beyond traditional methods toward more sophisticated and efficient catalytic systems. A significant area of development is the use of novel nanocatalysts. For instance, new tantalum-based metal-organic frameworks (Ta-MOFs) have been successfully used as reusable nanocatalysts for synthesizing 1,4-dihydropyran derivatives. nih.gov These catalysts offer high recyclability, reduced reaction times, and increased efficiency under mild, ultrasound-irradiated conditions. nih.gov

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), represents another major frontier for synthesizing dihydropyran derivatives, specifically 3,4-dihydropyran-2-ones. organic-chemistry.orgnih.gov These methods involve processes like [4+2] and [3+3] cycloadditions and can produce complex molecules with high stereoselectivity. nih.gov The exploration of diverse catalysts, including titanocene (B72419) complexes and C2-symmetric bis(oxazoline)-Cu(II) systems, is enabling new types of transformations like reductive domino reactions and inverse electron demand hetero-Diels-Alder reactions. organic-chemistry.org

Beyond just making the core structure more efficiently, research is focused on creating a wider variety of functionalized analogues. A diastereoselective approach has been developed for synthesizing 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles, demonstrating a novel and highly specific transformation. nih.gov The ability to predict entirely new synthetic routes is also emerging. System frameworks using retrosynthesis models are being developed to deduce promising and structurally qualified pathways for producing desired chemicals, complete with information on the enzymes that could be involved. researchgate.net This predictive power will accelerate the discovery of novel dihydropyran analogues with unique properties.

Table 1: Emerging Synthetic Methodologies for Dihydropyran Derivatives

| Methodology | Key Features | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| Nanocatalysis | High recyclability, high efficiency, mild conditions (ultrasound). | Tantalum-Metal Organic Frameworks (Ta-MOF) | nih.gov |

| Organocatalysis | Enantioselective synthesis of dihydropyranones via cycloadditions. | N-Heterocyclic Carbenes (NHCs) | organic-chemistry.orgnih.gov |

| Domino Reactions | Multi-step transformations in a single pot, creating complex fluorinated dihydropyrans. | Titanocene complexes | organic-chemistry.org |

| Diastereoselective Synthesis | Creates specific stereoisomers of highly functionalized analogues. | Hydrochloric acid mediated reaction of tetracyano adducts | nih.gov |

Advanced Applications in Smart Materials and Catalysis

While 2-Butoxy-3,4-dihydropyran is primarily known as a synthetic intermediate, future research is aimed at leveraging the properties of its derivatives in more advanced applications, particularly in catalysis and as components of smart materials.

The synthesis of dihydropyrans is itself becoming a platform for demonstrating the efficacy of advanced catalytic materials. As mentioned, Ta-MOF nanostructures have been shown to be highly effective and recyclable catalysts for producing dihydropyran derivatives. nih.gov This symbiotic relationship—where the synthesis of one class of molecules helps validate a new catalyst technology—is a significant trend. The future will likely see the use of other advanced materials, such as different MOFs, covalent organic frameworks (COFs), and customized nanoparticles, to catalyze the formation of dihydropyrans with even greater control and efficiency. nih.gov

The application of dihydropyran derivatives as integral parts of smart materials is a more nascent but promising field. Smart materials are designed to respond to external stimuli, and the versatile chemical nature of the dihydropyran ring and its potential functionalities could be exploited in this context. For example, analogues could be designed as monomers for polymerization, creating polymers with stimuli-responsive linkers that could be cleaved under specific pH or thermal conditions. While direct applications of this compound in smart materials are not yet established, the broader class of heterocyclic compounds is being explored for such purposes, suggesting a potential future trajectory for this molecule's derivatives.

Refined Computational Models for Predictive Chemistry

The role of computational chemistry is rapidly shifting from explanatory to predictive, a trend that will profoundly impact research on this compound and its analogues. Density Functional Theory (DFT) calculations are already being used to study and elucidate the complex, acid-catalyzed reaction mechanisms of dihydropyrans, helping researchers understand why different products form under different conditions. mdpi.com

The next generation of computational tools leverages machine learning and artificial intelligence to accelerate discovery. nih.govunam.mx For instance, computational frameworks are being built to predict novel metabolic and synthetic pathways from scratch, using algorithms to score and prioritize the most promising routes. researchgate.net This approach could dramatically reduce the trial-and-error involved in discovering how to synthesize new dihydropyran analogues.

Furthermore, quantitative structure-activity relationship (QSAR) models, enhanced by machine learning, are becoming more powerful. researchgate.net For related heterocyclic compounds like dihydropyrimidines, in silico studies are used to predict their binding affinity to biological targets, guiding the design of new therapeutic agents. rsc.org As these predictive models become more accurate and encompass a wider range of chemical properties, they will enable the in silico design of dihydropyran derivatives with tailored characteristics, whether for biological activity, material properties, or reactivity, before they are ever synthesized in a lab. researchgate.netnih.gov

Table 2: Computational Approaches in Dihydropyran Research

| Computational Method | Application Area | Key Benefit | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Provides detailed understanding of reaction pathways and intermediates. | mdpi.com |

| Retrosynthesis Models | Prediction of novel synthetic pathways. | Reduces experimental effort by identifying promising routes computationally. | researchgate.net |

| Machine Learning / QSAR | Prediction of biological activity and chemical properties. | Enables in silico screening and design of molecules with desired functions. | researchgate.netrsc.org |

| Deep Learning | Broad applicability in property prediction, virtual screening, and quantum chemistry. | Often outperforms traditional models in accuracy and predictive power. | nih.govunam.mx |

Integration with Sustainable Chemistry Principles and Methodologies

The chemical industry's growing emphasis on sustainability is a major driver of innovation. Research on the synthesis of this compound and its derivatives is increasingly incorporating the principles of green chemistry.

A key focus is the development and use of environmentally benign and recyclable catalysts. The use of Ta-MOF nanocatalysts, which can be recovered and reused multiple times without significant loss of activity, is a prime example of this trend. nih.gov Another approach involves moving away from traditional organic solvents and harsh reagents. A "green" synthesis for dihydropyrimidine (B8664642) derivatives has been demonstrated using Citrus macroptera (a type of citrus fruit) juice as a natural, biodegradable catalyst in a solvent-free reaction at room temperature. rsc.orgnih.gov This method not only offers high yields but also aligns perfectly with green chemistry ideals by using a renewable resource and eliminating volatile organic solvents. nih.gov

Other sustainable methodologies being explored for the synthesis of related dihydropyrans include solvent-free reactions catalyzed by molecular iodine and the use of hydrophobic ionic liquids, which can facilitate catalyst recycling. organic-chemistry.org The overarching goal is to design synthetic processes that are not only efficient but also minimize waste, reduce energy consumption, and utilize safer, more sustainable materials. The integration of these principles will be essential for the future production and application of dihydropyran-based compounds.

Q & A

Q. Table 1: Key Reaction Parameters for Hydroboration of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.